molecular formula C8H10N2O2 B8716794 2-(2-Aminophenoxy)-acetamide

2-(2-Aminophenoxy)-acetamide

Cat. No.: B8716794
M. Wt: 166.18 g/mol
InChI Key: CQHFAKBQNPZTFY-UHFFFAOYSA-N
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Description

2-(2-Aminophenoxy)-acetamide is an acetamide derivative featuring a 2-aminophenoxy substituent. Structurally, it comprises an acetamide core (CH₃CONH₂) linked to a phenoxy group bearing an amino (-NH₂) group at the ortho position (Figure 1).

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(2-aminophenoxy)acetamide

InChI

InChI=1S/C8H10N2O2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5,9H2,(H2,10,11)

InChI Key

CQHFAKBQNPZTFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Phenoxy Acetamides

The biological activity of phenoxy acetamides is highly influenced by substituents on the aromatic ring. Comparative studies reveal:

Electron-donating groups (e.g., -OMe, -NH₂):

  • 2-(4-Methoxyphenoxy)-acetamide derivatives (e.g., compound 38 in ) exhibit potent anticancer activity against HCT-1, MCF-7, and PC-3 cell lines (IC₅₀ < 10 µM) due to enhanced cellular uptake and interaction with DNA topoisomerases .
  • The 2-aminophenoxy group in 2-(2-Aminophenoxy)-acetamide may similarly improve binding to enzymes like MAO-A/B or cholinesterases, as seen in related acetamide-type MAO inhibitors (IC₅₀ = 0.028 mM for a quinoxalinyl analog) .

Electron-withdrawing groups (e.g., -F, -Cl):

  • 2-(4-Fluorophenoxy)-acetamide () and 2-(2-chlorophenoxy)-N-(2,5-difluorophenyl)-acetamide () show moderate antifungal and antibacterial activity, likely due to increased membrane permeability and halogen-mediated interactions .
  • In contrast, the amino group in this compound may reduce lipophilicity but enhance target specificity for neurological enzymes (e.g., AChE) .
Pharmacological Activity Comparison

Anticancer Activity:

  • Phenoxy acetamides with quinazoline-sulfonyl (compound 38) or thiadiazole (compound 7d) moieties exhibit potent cytotoxicity. Compound 7d showed IC₅₀ = 1.8 µM against Caco-2 cells, outperforming 5-fluorouracil .
  • The 2-aminophenoxy group may confer unique anticancer mechanisms, such as intercalation or kinase inhibition, though experimental validation is needed.

Antimicrobial Activity:

  • Benzo[d]thiazol-sulfonyl acetamides (compounds 47 , 48 ) demonstrated strong activity against gram-positive bacteria (MIC < 1 µg/mL) .
  • The amino group in this compound could reduce broad-spectrum antimicrobial efficacy but improve selectivity for eukaryotic targets.

Enzyme Modulation:

  • MAO-B inhibitors (e.g., safinamide analogs) and AChE/BChE inhibitors (e.g., triazole-benzothiazole derivatives) highlight acetamides' versatility in neurological applications .
  • This compound’s amino group may enhance binding to MAO-A/B active sites, similar to milacemide derivatives .

Table 2: Key Pharmacological Profiles

Activity Type Lead Compound Target/Mechanism Potency Reference
Anticancer 7d Caco-2 cytotoxicity IC₅₀ = 1.8 µM
Antimicrobial 47 Gram-positive bacteria MIC < 1 µg/mL
MAO-A Inhibition Quinoxalinyl acetamide MAO-A selectivity IC₅₀ = 0.028 mM

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